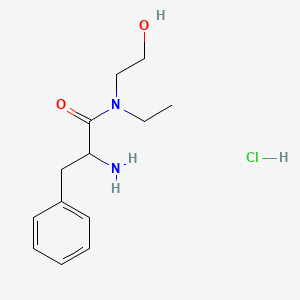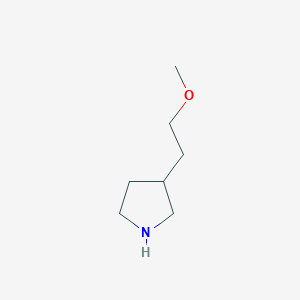![molecular formula C9H7BrN2O2 B1525237 methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190322-65-6](/img/structure/B1525237.png)
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C9H7BrN2O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one method involved reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC(=O)c1cc2cc(Br)cnc2[nH]1 . The InChI key for this compound is PMCRRTVKYSKHJI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 255.07 .
Future Directions
While specific future directions for “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” were not found, research on related 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing. These compounds are being developed as potential inhibitors of the FGFR signaling pathway, which is a target for cancer therapy .
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways . The introduction of this compound inhibits these processes, thereby disrupting the normal functioning of fgfrs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the disruption of these pathways can lead to significant changes in cellular functions .
Result of Action
The inhibition of FGFRs by this compound can lead to a reduction in cell proliferation and migration . For instance, it has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways . The nature of these interactions involves binding to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FGFRs. By occupying the ATP-binding site, it prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. This leads to the suppression of downstream signaling cascades, ultimately resulting in reduced cell proliferation and increased apoptosis . Furthermore, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Degradation products may form over time, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity . These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCBIHBYSCXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696600 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-65-6 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-azaindole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)


![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)
![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)
![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)




![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)


